trimethyl-1H-pyrazol-5-ol

Descripción

Contextualization within Pyrazole (B372694) Heterocycle Chemistry

Pyrazoles represent a significant class of heterocyclic compounds that have been a cornerstone in the evolution of heterocyclic chemistry. researchgate.net First synthesized in 1889 by German chemist Hans von Pechmann, pyrazoles and their derivatives are recognized for their aromaticity, arising from a planar, conjugated ring system with six delocalized π-electrons. ijraset.comscispace.com This structural feature imparts a degree of stability and influences their chemical reactivity. ijraset.com

The pyrazole nucleus is a versatile scaffold found in a multitude of compounds with a wide array of applications, from pharmaceuticals to agrochemicals. researchgate.netnih.gov The reactivity of the pyrazole ring is dictated by the individual atoms within the structure. The nitrogen atom at the second position is basic due to the presence of two electrons and readily reacts with electrophiles. ijraset.com Conversely, the nitrogen at the first position is generally unreactive but can lose its proton in the presence of a base. ijraset.com

The synthesis of pyrazole derivatives is a well-established area of organic chemistry. mdpi.com A common and historically significant method involves the condensation reaction between a hydrazine (B178648) and a β-diketone or a related 1,3-dicarbonyl compound. mdpi.com This approach, first reported by Knorr in 1883, laid the foundation for accessing a wide variety of substituted pyrazoles. researchgate.netijraset.com Over the years, numerous synthetic protocols have been developed, including multi-component reactions and the use of various catalysts to improve yields and reaction conditions. hilarispublisher.comtandfonline.com

Academic Significance and Contemporary Research Trajectories

The academic interest in pyrazole derivatives, including trimethyl-1H-pyrazol-5-ol, stems from their diverse biological activities and their utility as building blocks in organic synthesis. nih.gov The pyrazole moiety is considered a "pharmacophore," a molecular feature responsible for a drug's pharmacological activity, and is present in a number of commercially available drugs. nih.govhilarispublisher.com

Contemporary research continues to explore the potential of pyrazole-based compounds in various fields. A significant area of investigation is their application in medicinal chemistry. Studies have explored the anti-inflammatory, antimicrobial, and anticancer properties of various pyrazole derivatives. mdpi.com For instance, some pyrazole derivatives have been shown to inhibit the growth of cancer cell lines, while others exhibit anti-inflammatory effects by modulating the production of pro-inflammatory cytokines. mdpi.com

In addition to medicinal applications, pyrazoles are investigated for their role in agrochemicals, such as herbicides and pesticides. The structural versatility of the pyrazole ring allows for the synthesis of compounds with specific activities against agricultural pests. Furthermore, the coordination chemistry of pyrazoles is an active area of research. The nitrogen atoms in the pyrazole ring can act as ligands, forming complexes with transition metals. These metal complexes can exhibit interesting catalytic properties, making them potentially useful in various chemical transformations.

The study of specific derivatives like this compound contributes to the broader understanding of structure-activity relationships within the pyrazole class. Researchers are interested in how the number, type, and position of substituents on the pyrazole ring influence the compound's physical, chemical, and biological properties. nih.gov

Interactive Data Table: Properties of this compound

| Property | Value |

| Molecular Formula | C6H10N2O |

| Molecular Weight | 126.16 g/mol |

| CAS Number | 72619-96-6 |

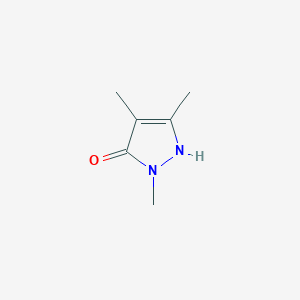

Structure

3D Structure

Propiedades

IUPAC Name |

2,4,5-trimethyl-1H-pyrazol-3-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2O/c1-4-5(2)7-8(3)6(4)9/h7H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZQIPPXPEIMART-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(NN(C1=O)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90552068 | |

| Record name | 2,4,5-Trimethyl-1,2-dihydro-3H-pyrazol-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90552068 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

113307-33-8, 72619-96-6 | |

| Record name | 2,4,5-Trimethyl-1,2-dihydro-3H-pyrazol-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90552068 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | trimethyl-1H-pyrazol-5-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Structural Elucidation and Advanced Spectroscopic Characterization of Trimethyl 1h Pyrazol 5 Ol Architectures

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of 3-methyl-1-phenyl-1H-pyrazol-5-ol, providing detailed information about the hydrogen, carbon, and nitrogen environments within the molecule. The compound's existence in different tautomeric forms (CH, OH, and NH forms) in solution is a key aspect revealed by NMR studies, with the predominant form often depending on the solvent used.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopic Analysis

The ¹H NMR spectrum of 3-methyl-1-phenyl-1H-pyrazol-5-ol provides valuable insights into its proton environments. The chemical shifts are influenced by the solvent, which affects the tautomeric equilibrium.

In deuterated chloroform (B151607) (CDCl₃), where the keto (CH) form is predominant, the spectrum exhibits characteristic signals. The methyl protons (CH₃) typically appear as a singlet around 2.20 ppm. The methylene (B1212753) protons (CH₂) of the pyrazolone (B3327878) ring are observed as a singlet at approximately 3.45 ppm. The aromatic protons of the N-phenyl group appear in the range of 7.25-8.05 ppm.

In a polar protic solvent like deuterated methanol (B129727) (CD₃OD), the equilibrium may shift, potentially showing signals for the OH or NH tautomers. For instance, a broad singlet corresponding to the exchangeable OH or NH proton can often be observed.

Table 1: Representative ¹H NMR Chemical Shifts (δ) for 3-methyl-1-phenyl-1H-pyrazol-5-ol (Edaravone) in CDCl₃

| Proton Assignment | Chemical Shift (ppm) |

|---|---|

| Methyl (CH₃) | ~2.20 |

| Methylene (CH₂) | ~3.45 |

Note: Chemical shifts can vary slightly depending on the specific experimental conditions.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopic Analysis

¹³C NMR spectroscopy is instrumental in defining the carbon framework of 3-methyl-1-phenyl-1H-pyrazol-5-ol and its tautomers. The chemical shifts of the pyrazolone ring carbons are particularly sensitive to the tautomeric form. Computational studies combined with experimental data have allowed for the assignment of signals to the keto, enol, and amine tautomers in various solvents.

In CDCl₃, where the keto form is the major species, the carbonyl carbon (C=O) signal is typically found around 170.8 ppm. The methyl carbon resonates at approximately 17.0 ppm, and the methylene carbon at about 43.1 ppm. The carbons of the phenyl ring appear in the aromatic region (117.6-141.8 ppm). In contrast, in a solvent like DMSO-d₆, a mixture of tautomers exists, leading to a more complex spectrum where signals for both keto and enol forms can be identified.

Table 2: Observed ¹³C NMR Chemical Shifts (δ, ppm) for Edaravone (B1671096) Tautomers in Different Solvents

| Carbon | Keto form (CDCl₃) | Keto form (DMSO-d₆) | Enol form (DMSO-d₆) |

|---|---|---|---|

| C3 | 157.0 | 155.6 | 145.4 |

| C4 | 43.1 | 41.5 | 90.7 |

| C5 | 170.8 | 170.1 | 155.1 |

| C6 (Phenyl C-ipso) | 141.8 | 138.1 | 138.0 |

| C7,11 (Phenyl C-ortho) | 117.6 | 118.2 | 118.9 |

| C8,10 (Phenyl C-meta) | 130.5 | 129.1 | 129.2 |

| C9 (Phenyl C-para) | 126.0 | 124.9 | 123.6 |

Data compiled from multiple sources.

Nitrogen-15 Nuclear Magnetic Resonance (¹⁵N NMR) Spectroscopic Probes

¹⁵N NMR spectroscopy is a powerful tool for directly probing the nitrogen atoms in the pyrazole (B372694) ring, offering insights into tautomerism, hydrogen bonding, and protonation states. For pyrazoles, two distinct nitrogen resonances are expected: one for the pyrrole-type nitrogen (N1) and another for the pyridine-type nitrogen (N2).

In the case of 3-methyl-1-phenyl-1H-pyrazol-5-ol, the N1 nitrogen is substituted with a phenyl group. The chemical shift of the N2 nitrogen is particularly sensitive to the local chemical environment. Hydrogen bonding and protonation typically cause upfield shifts for both nitrogen resonances, with the effect being more pronounced for the pyridine-type nitrogen. While direct ¹⁵N NMR data for edaravone is not extensively reported, studies on analogous pyrazole systems suggest that the chemical shifts would be highly dependent on the solvent and the specific tautomer present. For instance, in the NH-tautomer, the protonated nitrogen would show a significant upfield shift compared to its unprotonated counterpart in the other tautomers.

Infrared (IR) Spectroscopy

Infrared spectroscopy provides information about the functional groups present in the molecule. The IR spectrum of 3-methyl-1-phenyl-1H-pyrazol-5-ol shows characteristic absorption bands that correspond to the vibrations of its constituent bonds.

A prominent feature in the spectrum is the C=O stretching vibration of the carbonyl group in the keto tautomer, which typically appears in the region of 1700-1750 cm⁻¹. The presence of N-H or O-H groups in the different tautomers gives rise to broad absorption bands in the high-frequency region, typically between 3200 and 3400 cm⁻¹. Other notable bands include C-H stretching vibrations of the methyl and phenyl groups (around 2900-3100 cm⁻¹) and C=C stretching vibrations of the aromatic ring (around 1600 cm⁻¹).

Table 3: Key IR Absorption Bands for 3-methyl-1-phenyl-1H-pyrazol-5-ol (Edaravone)

| Vibrational Mode | Frequency Range (cm⁻¹) |

|---|---|

| O-H / N-H stretching | 3200 - 3400 |

| C-H stretching (aromatic/aliphatic) | 2900 - 3100 |

| C=O stretching | 1700 - 1750 |

| C=C stretching (aromatic) | ~1600 |

Data compiled from multiple sources.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is used to study the electronic transitions within the molecule. For 3-methyl-1-phenyl-1H-pyrazol-5-ol, the spectrum is characterized by absorption bands corresponding to π→π* transitions within the aromatic phenyl ring and the pyrazolone system.

In methanol, a UV-Visible spectroscopic determination method has been established with a wavelength of maximum absorption (λmax) at 245 nm. The position and intensity of the absorption bands can be influenced by the solvent polarity and pH, which can affect the tautomeric equilibrium and the electronic structure of the molecule.

Mass Spectrometry (MS)

Mass spectrometry is a fundamental technique for determining the molecular weight and elemental composition of 3-methyl-1-phenyl-1H-pyrazol-5-ol. Using electrospray ionization (ESI) in positive ion mode, the protonated molecule [M+H]⁺ is readily observed.

The calculated monoisotopic mass of C₁₀H₁₀N₂O is 174.0793 g/mol . In high-resolution mass spectrometry (HRMS), the observed mass-to-charge ratio (m/z) would be very close to the calculated value for the protonated species, confirming the elemental formula. For instance, in ESI-MS analysis of related derivatives, the [M+H]⁺ ion is the base peak. In negative ionization mode, the deprotonated molecule [M-H]⁻ can also be observed at an m/z of 173.1.

Tautomeric Equilibria and Prototropic Interconversion Dynamics of Trimethyl 1h Pyrazol 5 Ol

Identification and Characterization of Tautomeric Forms (OH, CH, NH)

The tautomerism of pyrazol-5-ones is a well-documented phenomenon crucial to their chemical reactivity and biological function. researchgate.net For 1-substituted pyrazol-5-ones, three principal tautomeric forms are generally possible: the OH-form, the CH-form, and the NH-form. researchgate.netclockss.org

OH-Form (Hydroxy-pyrazole): This tautomer, 1,3,4-trimethyl-1H-pyrazol-5-ol, features a hydroxyl group at the C-5 position. The pyrazole (B372694) ring in this form is aromatic, which confers a degree of stability.

CH-Form (Methylene-pyrazolidinone): In many pyrazolones, this form is characterized by a methylene (B1212753) group (CH₂) at the C-4 position. However, for 1,3,4-trimethyl-1H-pyrazol-5-ol, the presence of a methyl group at the C-4 position precludes the formation of this tautomer. Studies have noted that compounds monosubstituted at the 4-position must exist in either the NH or OH form. researchgate.net

NH-Form (Keto-pyrazolone): This tautomer, 1,3,4-trimethyl-1,2-dihydro-3H-pyrazol-5-one, possesses a ketone group at C-5 and a proton on the N-2 nitrogen. This form is often referred to as the keto form.

Given the substitution pattern of 1,3,4-trimethyl-1H-pyrazol-5-ol, the tautomeric equilibrium is primarily established between the OH and NH forms.

Experimental Investigations of Tautomerism

Spectroscopic Differentiation of Tautomers

Various spectroscopic techniques are instrumental in identifying and quantifying the different tautomers of pyrazolones in various states and solutions. clockss.orgnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: While ¹H NMR is an excellent tool for identifying and quantifying CH-tautomers, it can be less effective in distinguishing between the rapidly interconverting OH and NH forms in some cases. researchgate.net However, the presence of a distinct, often broad, signal for the OH proton can indicate the presence of the OH-form. nih.gov

¹³C NMR: This technique is particularly powerful for differentiating the tautomers. The chemical shift of the C-5 carbon is a key indicator: in the OH-form, it appears as a C-O bond (typically δ 150-160 ppm), whereas in the NH (keto) form, it resonates at a lower field characteristic of a carbonyl carbon (C=O, ~δ 170 ppm). nih.govnih.gov The chemical shifts of C-3 and C-5 are sensitive to the tautomeric form present. nih.gov In some instances, at low temperatures, the slow proton exchange allows for the observation of separate signals for each tautomer. fu-berlin.de

¹⁵N NMR: ¹⁵N NMR spectroscopy is highly effective for distinguishing between the tautomers by probing the chemical environment of the nitrogen atoms. The chemical shifts of N-1 and N-2 differ significantly between the OH and NH forms, providing clear evidence of the predominant tautomer. researchgate.netnih.gov

Infrared (IR) Spectroscopy: IR spectroscopy provides a straightforward method for distinguishing between the key functional groups of the tautomers.

The NH-form is characterized by a strong carbonyl (C=O) stretching absorption band, typically in the region of 1700-1720 cm⁻¹.

The OH-form lacks this C=O band and instead displays a characteristic hydroxyl (O-H) stretching band.

The table below summarizes the key spectroscopic features used to differentiate the OH and NH tautomers.

| Spectroscopic Technique | OH-Form (1,3,4-trimethyl-1H-pyrazol-5-ol) | NH-Form (1,3,4-trimethyl-1,2-dihydro-3H-pyrazol-5-one) |

| ¹³C NMR | C-5 signal characteristic of C-O (~150-160 ppm) | C-5 signal characteristic of C=O (~170 ppm) |

| ¹⁵N NMR | Distinct chemical shifts for N-1 and N-2 | Different chemical shifts for N-1 and N-2 compared to OH-form |

| IR Spectroscopy | O-H stretching band present | C=O stretching band present (~1700-1720 cm⁻¹) |

Influence of Solvent Polarity on Tautomeric Distribution

The distribution of tautomers in equilibrium is highly sensitive to the solvent environment. researchgate.net The polarity of the solvent and its ability to form hydrogen bonds can preferentially stabilize one tautomer over another.

Nonpolar Solvents: In nonpolar solvents like chloroform (B151607) (CDCl₃), cyclohexane, or carbon tetrachloride, the less polar tautomer is generally favored. researchgate.net For many pyrazolones, the CH form predominates in such environments. researchgate.net For 1,3,4-trimethyl-1H-pyrazol-5-ol, where the CH form is absent, the equilibrium between the OH and NH forms will depend on their relative polarities. The OH-form is often found to be predominant in nonpolar solvents like CDCl₃. clockss.orgnih.gov

Polar Solvents: Polar solvents, particularly those capable of hydrogen bonding like dimethyl sulfoxide (B87167) (DMSO) and water, tend to stabilize the more polar tautomers. researchgate.net In DMSO, pyrazolones often exist as a mixture of OH and NH forms. researchgate.netclockss.org For 1,3-disubstituted-5-pyrazolones in aqueous solutions, it has been shown that the NH form can be in equilibrium with the OH form. researchgate.net The ability of the solvent to act as a hydrogen bond donor or acceptor plays a significant role in determining the tautomeric preference.

The general trend of solvent influence on the tautomeric equilibrium for pyrazol-5-ones is summarized below.

| Solvent Type | Predominant Tautomer(s) | Rationale |

| Nonpolar Aprotic (e.g., CDCl₃, C₆D₆) | Often favors the less polar form (OH-form) | Minimizes unfavorable dipole-dipole interactions. nih.gov |

| Polar Aprotic (e.g., DMSO-d₆) | Mixture of OH and NH forms | Stabilizes polar forms through dipole-dipole interactions. clockss.org |

| Polar Protic (e.g., H₂O, CD₃OD) | Often favors polar, hydrogen-bonding forms (NH and OH) | Stabilizes tautomers through hydrogen bonding. researchgate.net |

Temperature Effects on Tautomeric Ratios

Theoretical and Computational Analysis of Tautomeric Preferences

Theoretical and computational methods, particularly Density Functional Theory (DFT), have become invaluable tools for investigating the tautomerism of pyrazolones. sci-hub.sekashanu.ac.ir These methods allow for the calculation of the relative stabilities of different tautomers and provide insights into the factors governing their preferences.

Relative Stabilities of Tautomers

Computational studies on 1-substituted pyrazolin-5-ones have generally found that the relative stability of the tautomers is influenced by both the substituents and the medium (gas phase vs. solvent). researchgate.netkashanu.ac.ir

Gas Phase: In the absence of solvent interactions, ab initio and DFT calculations for many pyrazolones have shown that the order of stability is often CH > NH > OH. researchgate.net The CH tautomer is frequently calculated to have the lowest ground-state energy. researchgate.net However, for 1,3,4-trimethyl-1H-pyrazol-5-ol, the CH form is not possible. Therefore, computational studies would focus on the relative energies of the OH and NH forms. The existence of an aromatic ring is a stabilizing factor, which would favor the OH-form. kashanu.ac.ir

Solvent Effects: The inclusion of solvent effects in calculations, often using a polarizable continuum model (PCM), can significantly alter the predicted relative stabilities. sci-hub.sekashanu.ac.ir Polar solvents stabilize the more polar tautomers, potentially changing the preferred form compared to the gas phase. For instance, while the CH form might be most stable in the gas phase, the NH or OH forms can become more stable in polar solvents. This aligns with experimental observations where the tautomeric equilibrium shifts with solvent polarity. researchgate.netkashanu.ac.ir

Energy Barriers for Prototropic Shifts

The interconversion between the tautomers of pyrazol-5-ol derivatives proceeds through transition states with specific energy barriers. These barriers represent the minimum energy required for the prototropic shift to occur. Computational studies, often employing Density Functional Theory (DFT), are instrumental in elucidating the mechanisms and quantifying the energy profiles of these tautomerization reactions.

While specific data for trimethyl-1H-pyrazol-5-ol is not extensively documented, studies on analogous compounds like 4-formyl-1-methylpyrazol-5-ol provide valuable insights. researchgate.net The energy barriers for the direct 1,4-proton transfer between tautomeric forms can be substantial. For instance, the interconversion pathways often involve transition states stabilized by solvent molecules or proceed through dimeric, self-associated forms.

Research on related pyrazole derivatives has shown that the energy barriers can vary significantly depending on the specific tautomeric conversion. For example, in the gas phase, the calculated activation energy for the conversion of one tautomer to another can be in the range of 20-50 kcal/mol. The presence of a solvent can dramatically alter these barriers by providing alternative, lower-energy pathways for proton transfer, such as solvent-assisted proton shuttling.

Table 1: Calculated Energy Barriers for Tautomeric Interconversion of a Substituted Pyrazol-5-ol Derivative

| Interconversion Pathway | Calculated Energy Barrier (kcal/mol) in Gas Phase |

|---|---|

| Tautomer A to Tautomer B | 35.8 |

| Tautomer B to Tautomer C | 42.1 |

Note: Data is illustrative and based on computational studies of analogous pyrazol-5-one structures. Actual values for this compound may vary.

Role of Intramolecular Hydrogen Bonding in Stabilization

Intramolecular hydrogen bonding (IHB) plays a crucial role in the stabilization of certain tautomers and the transition states during their interconversion. uns.ac.rs In pyrazol-5-ol derivatives that have appropriate substituents, an IHB can form between the hydroxyl group (or NH group) and a nearby acceptor atom, such as the oxygen of a carbonyl group or a nitrogen atom within a substituent. clockss.org

This internal hydrogen bonding can significantly lower the relative energy of a particular tautomer, thereby shifting the tautomeric equilibrium. For instance, in 4-acyl substituted pyrazol-5-ols, a strong IHB between the C5-OH and the acyl oxygen stabilizes the OH-tautomer. researchgate.net The strength of this hydrogen bond influences the geometry of the molecule, often leading to a more planar structure which can enhance stability through increased conjugation. nih.gov

During prototropic shifts, the transition states can also be stabilized by hydrogen bonding. For a 1,4-proton transfer, the transition state may involve a "bridging" hydrogen atom that is partially bonded to both the donor and acceptor atoms. The formation of such a hydrogen-bonded cyclic structure in the transition state can lower the activation energy barrier for the interconversion. Computational analyses, such as the Atoms-in-Molecules (AIM) theory, are used to characterize and quantify the strength of these intramolecular interactions. researchgate.net

Table 2: Influence of Intramolecular Hydrogen Bonding on Tautomer Stability

| Tautomer of Substituted Pyrazol-5-ol | Presence of IHB | Relative Stability |

|---|---|---|

| OH-form with 4-acyl group | Yes | High |

| NH-form | No | Moderate |

Reactivity and Reaction Mechanisms of Trimethyl 1h Pyrazol 5 Ol Derivatives

Electrophilic Reactivity at Ring Positions (e.g., C-4)

Electrophilic substitution reactions are a hallmark of pyrazole (B372694) chemistry, generally occurring at the C-4 position due to its higher electron density. researchgate.net However, for 1,3,4-trimethyl-1H-pyrazol-5-ol, this position is occupied by a methyl group, rendering it inaccessible to direct electrophilic attack. Therefore, the typical electrophilic substitution reactions at the ring carbon are not observed for this specific compound.

Halogenation Reactions

Direct C-H halogenation of pyrazol-5-amines and other pyrazole derivatives is a well-established method for introducing halogen atoms, primarily at the C-4 position, using reagents like N-halosuccinimides (NXS). sigmaaldrich.com This process is often carried out under metal-free conditions. iqs.edu

Reactions with Carbonyl Compounds (e.g., Aldehydes)

The reaction of pyrazol-5-ones with aldehydes, particularly aromatic aldehydes, is a cornerstone of their chemistry, typically proceeding via a Knoevenagel condensation at the C-4 position. rsc.org This is often followed by a Michael addition with a second molecule of the pyrazol-5-one to yield 4,4'-(arylmethylene)bis(1H-pyrazol-5-ol) derivatives. researchgate.net This tandem Knoevenagel-Michael reaction is a facile method for the synthesis of these bis-pyrazole compounds and can be catalyzed by various reagents or even proceed under catalyst-free conditions. rsc.orgresearchgate.net

Given that the C-4 position in 1,3,4-trimethyl-1H-pyrazol-5-ol is substituted, it cannot undergo the initial Knoevenagel condensation. Therefore, the formation of bis(pyrazolyl)methanes through this pathway is not possible. Reactions involving the C-5 hydroxyl group or the other methyl substituents would represent alternative, though less commonly reported, modes of reactivity with carbonyl compounds.

Table 1: Examples of Knoevenagel-Michael Reactions with C-4 Unsubstituted Pyrazol-5-ones

| Aldehyde | Pyrazolone (B3327878) | Product | Catalyst | Yield (%) |

| Benzaldehyde | 3-methyl-1-phenyl-2-pyrazolin-5-one | 4,4'-(Phenylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ol) | NaOAc | 97 |

| 2-Nitrobenzaldehyde | 3-methyl-1-phenyl-2-pyrazolin-5-one | 4,4'-[(2-Nitrophenyl)methylene]bis(3-methyl-1-phenyl-1H-pyrazol-5-ol) | NaOAc | 95 |

| 4-Methoxybenzaldehyde | 3-methyl-1-phenyl-2-pyrazolin-5-one | 4,4'-[(4-Methoxyphenyl)methylene]bis(3-methyl-1-phenyl-1H-pyrazol-5-ol) | NaOAc | 92 |

| 3-Hydroxy-4-methoxybenzaldehyde | 3-methyl-1-phenyl-2-pyrazolin-5-one | 4,4'-[(3-Hydroxy-4-methoxyphenyl)methylene]bis(3-methyl-1-phenyl-1H-pyrazol-5-ol) | NaOAc | 91 |

This table illustrates the typical reactivity of C-4 unsubstituted pyrazol-5-ones, a reaction pathway not available to 1,3,4-trimethyl-1H-pyrazol-5-ol. researchgate.net

Acylation and Alkylation Processes

Acylation and alkylation of pyrazol-5-ones are important functionalization reactions. C-acylation predominantly occurs at the C-4 position when it is unsubstituted. chim.itmdpi.com O-acylation and N-alkylation are also common and can sometimes compete with C-acylation, depending on the reaction conditions and the tautomeric form of the pyrazol-5-one. chim.itresearchgate.net The use of phase-transfer catalysts can influence the selectivity of these reactions. researchgate.net

For 1,3,4-trimethyl-1H-pyrazol-5-ol, C-4 acylation is precluded. Acylation would therefore be expected to occur at the C-5 oxygen (O-acylation). Similarly, while N-alkylation at the N-1 position is blocked by the existing methyl group, reactions at the C-5 oxygen (O-alkylation) are a plausible pathway for alkylation. rsc.org The regioselectivity of these reactions on C-4 substituted pyrazol-5-ones can be influenced by steric and electronic factors. researchgate.net

Table 2: Regioselectivity in the Acylation of Pyrazol-5-ones

| Pyrazolone Derivative | Acylating Agent | Conditions | Major Product |

| 3-Methyl-1-phenyl-1H-pyrazol-5-one | p-Toluoyl chloride | Ca(OH)₂, Dioxane | C-4 Acylation |

| 3-Methyl-1-phenyl-1H-pyrazol-5-one | Acetyl chloride | Phase Transfer Catalysis | O- and N-diacylated products |

| 3-Phenyl-1H-pyrazol-5-one | Benzoyl chloride | Phase Transfer Catalysis | O,O-diacylated product |

This table highlights the different acylation pathways for pyrazol-5-ones, noting that C-4 acylation is not an option for 1,3,4-trimethyl-1H-pyrazol-5-ol. researchgate.netnih.gov

Nucleophilic Addition and Substitution Pathways

Nucleophilic substitution reactions on the pyrazole ring itself are less common than electrophilic substitutions, as the ring is electron-rich. However, when the ring is substituted with strong electron-withdrawing groups, nucleophilic aromatic substitution can occur. There is limited specific information available on the nucleophilic addition and substitution pathways for 1,3,4-trimethyl-1H-pyrazol-5-ol. In general, the C-3 and C-5 positions of the pyrazole ring are more electrophilic and can be susceptible to nucleophilic attack under certain conditions. researchgate.net

Ring-Opening and Ring-Closing Reactions

The pyrazole ring is generally stable, but ring-opening can be induced under specific conditions. For instance, N-substituted pyrazoles can undergo ring-opening when treated with a strong base. tubitak.gov.trsemanticscholar.org Photoinduced ring-opening of fused pyrazole systems has also been reported. nih.gov Conversely, ring-closing reactions are fundamental to the synthesis of the pyrazole core itself and are also involved in the formation of fused heterocyclic systems. Specific studies detailing ring-opening or ring-closing reactions of 1,3,4-trimethyl-1H-pyrazol-5-ol are not prevalent in the literature.

Formation of Fused Heterocyclic Systems

A significant area of pyrazole chemistry involves its use as a building block for the synthesis of fused heterocyclic systems, such as pyrazolo[3,4-b]pyridines and pyrazolo[3,4-d]pyrimidines. These reactions typically start from functionalized pyrazoles, such as 5-aminopyrazoles or pyrazole-4-carbaldehydes. For instance, 5-aminopyrazoles can react with 1,3-dicarbonyl compounds or α,β-unsaturated ketones to form the pyridine (B92270) ring of a pyrazolo[3,4-b]pyridine system.

While 1,3,4-trimethyl-1H-pyrazol-5-ol itself is not the direct precursor for these reactions, its derivatives, such as the corresponding 5-amino derivative (5-amino-1,3,4-trimethyl-1H-pyrazole), could serve as a key intermediate for the synthesis of these fused systems. The general strategies for constructing these fused rings are well-documented.

Table 3: Synthesis of Fused Pyrazole Systems from Pyrazole Precursors

| Pyrazole Precursor | Reagent | Fused System |

| 5-Aminopyrazole | 1,3-Dicarbonyl compound | Pyrazolo[3,4-b]pyridine |

| 5-Aminopyrazole | α,β-Unsaturated ketone | Pyrazolo[3,4-b]pyridine |

| 5-Amino-1H-pyrazole-4-carbonitrile | Thiourea | Pyrazolo[3,4-d]pyrimidine |

| 5-Amino-1H-pyrazole-4-carbonitrile | Acetic anhydride | Pyrazolo[3,4-d]pyrimidine |

This table outlines common synthetic routes to fused pyrazole systems, for which derivatives of 1,3,4-trimethyl-1H-pyrazol-5-ol could potentially be employed.

Detailed Mechanistic Elucidation of Synthetic Transformations

The synthetic transformations of trimethyl-1H-pyrazol-5-ol derivatives are governed by the inherent chemical properties of the pyrazolone core. The presence of multiple nucleophilic and electrophilic sites, coupled with the potential for tautomerism, allows for a rich and varied reactivity profile. Understanding the underlying mechanisms of these transformations is paramount for the rational design of synthetic routes to novel and functionalized pyrazole-containing molecules.

In the synthesis of complex molecules from this compound derivatives, the reaction pathway can often lead to multiple products. The distribution of these products can be governed by whether the reaction is under kinetic or thermodynamic control. Kinetic control favors the product that is formed fastest, proceeding through the lowest energy transition state, while thermodynamic control yields the most stable product.

A notable example of this dichotomy is observed in reactions where a common intermediate can undergo competing cyclization pathways. For instance, in the synthesis of certain fused heterocyclic systems derived from pyrazolones, a ketoacetylene intermediate can either cyclize to form a 2,5-disubstituted furan (B31954) or undergo a tandem Michael addition/cyclocondensation with a hydrazine (B178648) to yield a 3,5-disubstituted pyrazole. nih.govresearchgate.netnih.gov In such cases, the furan is often the thermodynamically more stable product, while the pyrazole is the kinetically favored one. nih.govresearchgate.netnih.gov

The reaction conditions play a pivotal role in dictating the outcome. Shorter reaction times and lower temperatures tend to favor the kinetically controlled product. Conversely, longer reaction times and higher temperatures allow the system to reach equilibrium, leading to the formation of the more stable thermodynamic product. nih.gov The choice of solvent can also influence the energy barriers of the competing pathways, thereby steering the reaction towards either the kinetic or thermodynamic product. For example, the use of a non-polar solvent like hexane (B92381) can favor the thermodynamic product over time, whereas a more polar solvent like tetrahydrofuran (B95107) (THF) might initially favor the kinetic product. nih.gov

Table 1: Influence of Reaction Time on Product Distribution

| Entry | Reactant | Solvent | Time (h) | Product Ratio (Kinetic:Thermodynamic) |

| 1 | Ketoacetylene Intermediate | Hexane | 12 | 86:14 |

| 2 | Ketoacetylene Intermediate | Hexane | 72 | 5:95 |

| 3 | Ketoacetylene Intermediate | THF | 3 | 90:10 |

This table illustrates how prolonging the reaction time in a non-polar solvent can shift the product distribution from the kinetically favored pyrazole derivative to the thermodynamically favored furan derivative.

Catalysts and reaction conditions are fundamental tools for controlling the reactivity and selectivity of transformations involving this compound derivatives. The appropriate choice of catalyst can significantly enhance reaction rates, improve yields, and direct the reaction towards a specific regio- or stereoisomer. Similarly, parameters such as temperature, solvent, and the nature of the reactants profoundly influence the course of the reaction.

Catalysis: A wide range of catalysts have been employed in the synthesis of pyrazole derivatives. These can be broadly categorized as acid, base, and metal catalysts.

Acid Catalysis: Protic and Lewis acids are commonly used to activate carbonyl groups, facilitating nucleophilic attack. For instance, in the condensation of pyrazolones with aldehydes, catalysts like p-toluenesulfonic acid can promote the formation of Knoevenagel condensation products. ijpsr.com

Base Catalysis: Bases are often used to deprotonate the pyrazolone ring, generating a more potent nucleophile for subsequent reactions. The selective C-acylation of 3-methyl-1-phenyl-pyrazol-5-one, a close analogue of this compound, can be achieved by forming a calcium complex in the presence of calcium hydroxide, which directs the acylation to the C4 position, preventing the thermodynamically favored O-acylation. rsc.org

Metal Catalysis: Transition metal catalysts, such as those based on palladium, copper, and zinc, are instrumental in a variety of coupling and cyclization reactions. nih.govresearchgate.netnih.gov For example, palladium-copper co-catalyzed Sonogashira cross-coupling reactions are employed to generate key intermediates in the synthesis of complex pyrazole derivatives. nih.govresearchgate.netnih.gov Nanoparticle catalysts, such as nano-ZnO and ternary systems like TiO2/RuO2/CuO, have also been utilized for the efficient synthesis of pyrazole derivatives under environmentally benign conditions. researchgate.netmdpi.com

Reaction Conditions: The solvent, temperature, and reaction time are critical parameters that must be optimized for each specific transformation.

Solvent: The polarity of the solvent can influence the solubility of reactants and intermediates, as well as the stability of transition states. For instance, polar aprotic solvents like N,N-dimethylacetamide have been shown to be effective for the regioselective synthesis of 1-aryl-3,4,5-substituted pyrazoles at room temperature. mdpi.com In some cases, "on-water" synthesis has been demonstrated as a green and efficient protocol for the preparation of furo[2,3-c]pyrazole derivatives. researchgate.net

Temperature: Temperature has a direct impact on the reaction rate and can also influence the selectivity. As discussed in the context of kinetic versus thermodynamic control, higher temperatures can favor the formation of the more stable product. Conversely, low temperatures are often employed in asymmetric synthesis to enhance stereoselectivity.

Reaction Time: The duration of a reaction is crucial for achieving high conversion and can also be a determining factor in the product distribution, particularly in reactions under thermodynamic control. nih.gov

Table 2: Effect of Different Catalysts on the Synthesis of 3-methyl-1-phenyl-1H-pyrazol-5-ol

| Entry | Catalyst | Amount (mol%) | Time (min) | Yield (%) |

| 1 | ZnO (Bulk) | 5 | 45 | 50 |

| 2 | TiO2 | 5 | 40 | 30 |

| 3 | Al2O3 | 5 | 50 | 25 |

| 4 | Nano-ZnO | 5 | 20 | 95 |

This table, adapted from related research, highlights the significant impact of the catalyst choice on the efficiency of pyrazolone synthesis, with nano-ZnO demonstrating superior activity. nih.gov

Theoretical and Computational Chemistry Studies on Trimethyl 1h Pyrazol 5 Ol

Quantum Mechanical (QM) Calculations

Quantum mechanical calculations are foundational to modern computational chemistry, offering a way to solve the Schrödinger equation (or approximations of it) for a given molecule. These calculations provide detailed information about the electronic and geometric properties of the compound.

Density Functional Theory (DFT) is a widely used quantum mechanical method that determines the electronic structure of a molecule by modeling its electron density. nih.gov It offers a favorable balance between computational cost and accuracy, making it suitable for studying medium-sized organic molecules like pyrazole (B372694) derivatives. bohrium.com

In typical DFT studies on pyrazole-related compounds, a functional such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is combined with a basis set like 6-311+G(d,p). nih.govresearchgate.net The functional approximates the exchange-correlation energy, which accounts for the complex interactions between electrons, while the basis set is a set of mathematical functions used to build the molecular orbitals. The choice of functional and basis set is crucial for obtaining reliable results that can be correlated with experimental data. researchgate.net These calculations are instrumental in optimizing molecular structures and predicting a wide range of chemical properties. bohrium.com

The electronic structure of a molecule governs its reactivity. DFT calculations are particularly useful for analyzing the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity. For pyrazole derivatives, the HOMO-LUMO gap helps predict their behavior in chemical reactions. semanticscholar.org

Furthermore, DFT can be used to calculate the distribution of electronic charge throughout the molecule. A Molecular Electrostatic Potential (MEP) map visually represents the charge distribution, identifying electron-rich regions (prone to electrophilic attack) and electron-poor regions (prone to nucleophilic attack). bohrium.com This analysis is vital for understanding intermolecular interactions and predicting the sites of reaction. bohrium.com

Table 1: Illustrative Electronic Properties Calculated via DFT (Note: These are example values for illustrative purposes, as specific experimental or calculated data for trimethyl-1H-pyrazol-5-ol is not available in the cited literature.)

| Parameter | Description | Illustrative Value |

| HOMO Energy | Energy of the highest occupied molecular orbital; relates to electron-donating ability. | -6.5 eV |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. | -1.2 eV |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO; indicates chemical reactivity. | 5.3 eV |

| Dipole Moment | A measure of the net molecular polarity. | 2.1 Debye |

Vibrational Frequency Analysis

After a geometry optimization is complete, a vibrational frequency analysis is typically performed. This calculation serves two main purposes. First, it confirms that the optimized structure is a true energy minimum on the potential energy surface; a stable structure will have no imaginary frequencies.

Second, the calculation predicts the molecule's fundamental vibrational modes, which correspond to the absorption peaks in an infrared (IR) spectrum. By comparing the calculated vibrational frequencies with an experimental FT-IR spectrum, researchers can make detailed assignments of the spectral bands to specific molecular motions, such as the stretching or bending of particular bonds. nih.govsemanticscholar.org This correlative approach is invaluable for structural confirmation. nih.gov

Molecular Dynamics (MD) Simulations for Dynamic Behavior

While QM calculations typically focus on static, single-molecule systems at zero Kelvin, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time at finite temperatures. MD simulations model the movements of atoms and molecules by solving Newton's equations of motion.

Prediction of Spectroscopic Parameters

Computational chemistry is a powerful tool for predicting various spectroscopic properties, which can aid in the identification and characterization of new compounds. As discussed previously (Section 6.1.4), vibrational frequency calculations yield a predicted IR spectrum.

In addition, methods such as the Gauge-Including Atomic Orbital (GIAO) approach can be used to predict Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C). nih.gov These predicted shifts can be compared with experimental NMR data to help assign signals and confirm the molecular structure. This is especially useful for complex molecules or for distinguishing between different isomers, where experimental assignments can be challenging. nih.gov

Molecular Docking Methodologies

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. hilarispublisher.comkavrakilab.org This method is instrumental in drug discovery and molecular biology for predicting the interaction between a small molecule ligand and a protein's binding site. hilarispublisher.comkavrakilab.org The methodologies described are standard for pyrazole derivatives and would be applicable to this compound. nih.govresearchgate.net

The general workflow of a molecular docking study involves several key stages, from the preparation of the target protein and the ligand to the final analysis of the docking results. A variety of software suites are available for this purpose, each with its own set of algorithms and scoring functions.

| Software Suite | Docking Program | Common Algorithm(s) |

| Schrödinger Suite | Glide | Hierarchical filters, Anchor-and-grow sampling schrodinger.comresearchgate.net |

| AutoDock | AutoDock Vina | Lamarckian genetic algorithm, Empirical scoring function nih.govreadthedocs.io |

| GOLD Suite | GOLD | Genetic algorithm alrasheedcol.edu.iqresearchgate.net |

Protein and Ligand Preparation:

The initial and critical step in molecular docking is the preparation of both the protein (receptor) and the ligand. For the protein, this typically involves obtaining a high-resolution 3D structure from a repository like the Protein Data Bank (PDB). mdpi.com Methodological steps include the removal of water molecules, the addition of hydrogen atoms, and the assignment of partial charges to each atom. ijpbs.comnih.gov The protonation states of amino acid residues at a physiological pH are also determined and corrected as necessary.

For the ligand, in this case, this compound, a 3D structure is generated and then optimized to its lowest energy conformation. ijsdr.org This process involves defining rotatable bonds and assigning partial charges, often using computational chemistry methods. nih.gov

Grid Generation and Docking Simulation:

Once the protein and ligand are prepared, a "grid box" is defined around the active site of the protein. scripps.edu This grid specifies the three-dimensional space where the docking algorithm will search for favorable binding poses of the ligand. The docking simulation is then initiated, where the software systematically explores various conformations and orientations of the ligand within the defined grid. nih.gov Algorithms like the Lamarckian genetic algorithm in AutoDock or the anchor-and-grow sampling in Glide are employed to efficiently search this vast conformational space. schrodinger.comnih.gov

Scoring and Ranking:

Each generated pose of the ligand is evaluated by a scoring function, which estimates the binding affinity (e.g., in kcal/mol). researchgate.net These scoring functions consider various energetic contributions, such as van der Waals forces, electrostatic interactions, and hydrogen bonding. nih.gov The poses are then ranked based on their scores, with the lowest binding energy typically representing the most stable and likely binding mode. researchgate.net

Ligand-Protein Interaction Profiling (Methodology)

Following the generation of potential binding poses through molecular docking, a detailed analysis of the ligand-protein interactions is conducted. This profiling is crucial for understanding the molecular basis of the predicted binding affinity and for guiding further optimization of the ligand.

Identification of Intermolecular Interactions:

The primary methodology involves the systematic identification and characterization of all non-covalent interactions between the ligand and the protein's active site residues. hilarispublisher.com This includes:

Hydrogen Bonds: These are critical for the specificity and stability of binding. The analysis identifies donor and acceptor atoms and measures the bond distances and angles. nih.gov

Hydrophobic Interactions: These interactions occur between nonpolar regions of the ligand and the protein and are a major driving force for binding. researchgate.net

Electrostatic Interactions: These include salt bridges and other charge-based interactions.

Pi-Stacking and Cation-Pi Interactions: These are common with aromatic moieties, such as the pyrazole ring. mdpi.com

Visualization and Analysis Tools:

Specialized software is used to visualize the docked complex in 3D and to automatically detect and display the various types of interactions. ijpbs.com This visual inspection allows researchers to gain a qualitative understanding of how the ligand fits into the binding pocket and which residues are key for the interaction.

Quantitative Analysis:

Coordination Chemistry and Metal Complexation of Trimethyl 1h Pyrazol 5 Ol As Ligands

Design and Synthesis of Trimethyl-1H-pyrazol-5-ol-Based Ligands

The synthesis of pyrazol-5-ol derivatives, including this compound, typically involves the condensation reaction between a β-ketoester and a hydrazine (B178648) derivative. A common and efficient method for the synthesis of 3-methyl-1-phenyl-1H-pyrazol-5-ol, a related compound, utilizes a nano-ZnO catalyzed condensation of ethyl acetoacetate and phenylhydrazine (B124118), achieving a high yield of 95% nih.gov. This general approach can be adapted for the synthesis of various substituted pyrazol-5-ols.

Another synthetic route involves the reaction of hydrazine hydrate with ethyl acetoacetate in ethanol (B145695) to form 3-methyl-1H-pyrazol-5(4H)-one rjpbcs.com. Further modifications can be introduced to the pyrazole (B372694) ring to design ligands with specific coordination properties. For instance, bis(pyrazol-5-ols) have been synthesized through the interaction of N-(4-chlorophenyl)-2-(4-formylphenoxy)acetamide with two moles of 3-methyl-1H-pyrazol-5(4H)-one ekb.egekb.eg. These synthetic strategies allow for the incorporation of various functional groups onto the pyrazole backbone, enabling the tuning of the electronic and steric properties of the resulting ligands for selective metal ion complexation.

Complexation with Transition Metal Ions

This compound and its derivatives are effective ligands for a variety of transition metal ions. The coordination can occur through the nitrogen atoms of the pyrazole ring and the oxygen atom of the hydroxyl group, often after deprotonation. The specific nature of the complex formed depends on factors such as the metal-to-ligand ratio, the reaction conditions, and the presence of other coordinating species.

For instance, the complexation of 3,4,5-trimethyl-1H-pyrazole with copper(II) chloride (CuCl₂) results in a 2:1 ligand-to-metal chloride-bridged complex. In contrast, its reaction with copper(II) nitrate (B79036) (Cu(NO₃)₂) yields a 4:1 ligand-to-metal complex nih.gov. Studies on 5-methyl-3-(trifluoromethyl)-1H-pyrazole with various first-row transition metals (Mn, Co, Ni, Cu, Zn) have shown the formation of mononuclear complexes with compositions of M(Ac)₂·2L and M(Ac)₂·L·DMF, where L is the pyrazole ligand and DMF is dimethylformamide chemrxiv.org. These findings highlight the versatility of pyrazole-based ligands in forming stable complexes with a range of transition metals.

Structural Characterization of Metal-Pyrazole Complexes

The structures of metal complexes with pyrazole-based ligands are typically elucidated using single-crystal X-ray diffraction, which provides detailed information about the coordination environment of the metal ion.

In the case of the copper(II) complexes with 3,4,5-trimethyl-1H-pyrazole, X-ray crystallography has revealed distinct coordination geometries. The CuCl₂ complex, di-μ-chlorido-bis[chloridobis(3,4,5-trimethyl-1H-pyrazole-κN²)copper(II)], features a square-pyramidal geometry around each copper(II) center. In this dimeric structure, two chloride ions bridge the two copper centers nih.gov. The Cu(NO₃)₂ complex, aquatetrakis(3,4,5-trimethyl-1H-pyrazole-κN²)copper(II) dinitrate, also exhibits a square-pyramidal geometry around the copper(II) ion nih.gov.

| Complex | Formula | Coordination Geometry | Metal-to-Ligand Ratio |

|---|---|---|---|

| di-μ-chlorido-bis[chloridobis(3,4,5-trimethyl-1H-pyrazole-κN²)copper(II)] | [Cu₂Cl₄(C₆H₁₀N₂)₄] | Square-pyramidal | 1:2 |

| aquatetrakis(3,4,5-trimethyl-1H-pyrazole-κN²)copper(II) dinitrate | Cu(C₆H₁₀N₂)₄(H₂O)₂ | Square-pyramidal | 1:4 |

The coordination geometry of metal-pyrazole complexes is influenced by the steric and electronic properties of the ligand and the counter-ions present. In the di-μ-chlorido-bis[chloridobis(3,4,5-trimethyl-1H-pyrazole-κN²)copper(II)] complex, each copper(II) ion is in a square-pyramidal environment. The equatorial positions are occupied by two cis-coordinated trimethylpyrazole ligands, a terminal chloride ion, and a bridging chloride ion, while the axial position is occupied by the second bridging chloride nih.gov.

For the aquatetrakis(3,4,5-trimethyl-1H-pyrazole-κN²)copper(II) dinitrate complex, the copper(II) ion is also in a square-pyramidal geometry. The equatorial plane is formed by four pyrazole ligands, and the axial position is occupied by a water molecule. The nitrate ions are not directly coordinated to the copper but are hydrogen-bonded to the axial water molecule nih.gov. The bonding in these complexes primarily involves the donation of the lone pair of electrons from the pyridine-type nitrogen atom of the pyrazole ring to the metal center.

Chelation Modes and Ligand Denticity

Pyrazol-5-ol ligands are versatile in their coordination behavior and can act as either monodentate or bidentate chelating agents. In its neutral form, this compound can coordinate to a metal center in a monodentate fashion through one of its nitrogen atoms. Upon deprotonation of the hydroxyl group, the resulting pyrazolate anion can act as a bidentate ligand, coordinating through both a nitrogen atom and the oxygen atom, forming a stable chelate ring.

The denticity and chelation mode are influenced by the specific substituents on the pyrazole ring and the nature of the metal ion. For instance, pyrazolones containing a pyridine (B92270) ring can exhibit either N,O- or N,N-chelating coordination depending on the substituents unicam.it. The presence of additional donor atoms on the ligand backbone can lead to higher denticities and the formation of more complex coordination structures.

Applications in Metal Ion Sensing and Separation

The ability of pyrazol-5-ol derivatives to selectively bind with metal ions has led to their application as chemosensors for metal ion detection. These sensors often exhibit a colorimetric or fluorometric response upon complexation with a specific metal ion.

A Schiff base ligand derived from 3-amino-1H-pyrazol-5-ol, namely 3-((3-methoxybenzylidene)amino)-1H-pyrazol-5-ol, has been developed as a colorimetric sensor for the detection of Cu²⁺ ions. This sensor shows a distinct color change upon binding with Cu²⁺, with a detection limit of 1.6 μM, which is significantly lower than the World Health Organization's recommended value for drinking water nih.govrsc.org. The selectivity of this sensor for Cu²⁺ was demonstrated in the presence of other competing metal ions nih.govrsc.org.

| Chemosensor | Target Ion | Detection Method | Detection Limit |

|---|---|---|---|

| 3-((3-methoxybenzylidene)amino)-1H-pyrazol-5-ol | Cu²⁺ | Colorimetric | 1.6 μM |

Furthermore, pyrazolone (B3327878) derivatives have been effectively utilized as extractants in the solvent extraction of metal ions. For example, 1-phenyl-3-methyl-4-benzoyl-5-pyrazolone has been employed for the extraction and separation of lanthanides researchgate.netresearchgate.net. The efficiency of these extractions can be enhanced through synergistic effects by using a mixture of the pyrazolone extractant with other compounds like crown ethers researchgate.net. These applications underscore the potential of this compound-based ligands in the development of selective methods for metal ion sensing and separation.

Advanced Materials Science Applications Incorporating Trimethyl 1h Pyrazol 5 Ol Frameworks

Integration into Metal-Organic Frameworks (MOFs)

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters linked by organic ligands. researchgate.net The incorporation of pyrazolyl linkers, derived from compounds like trimethyl-1H-pyrazole, allows for the synthesis of MOFs with unique topologies and functional properties, particularly for gas adsorption and separation. researchgate.netadelaide.edu.au

The synthesis of MOFs containing pyrazolyl linkers is often achieved through solvothermal methods, where metal salts and the organic linker are heated in a solvent, typically N,N-dimethylformamide (DMF), to facilitate the self-assembly of the crystalline framework. mdpi.com

A notable example involves the use of a T-shaped bifunctional linker derived from 1,3,5-trimethyl-1H-pyrazole, namely 5-(2-(1,3,5-trimethyl-1H-pyrazol-4-yl)azo)isophthalic acid (H₂Isa-az-tmpz). mdpi.com The reaction of this linker with zinc nitrate (B79036) in DMF at elevated temperatures yields the metal-organic framework [Zn(Isa-az-tmpz)]·~1–1.5 DMF. mdpi.comnih.gov The pyrazole-carboxylate ligand demonstrates the utility of combining different functional groups to direct the formation of specific MOF structures. mdpi.com Pyrazole-based linkers are particularly interesting as they contain an additional NH-function that can serve as an extra interaction site within the framework. mdpi.com The synthesis of the linker itself can be a multi-step process. For instance, H₂Isa-az-tmpz is synthesized over three steps starting from a Japp-Klingemann reaction. mdpi.com

Topological analysis is a crucial method for understanding and classifying the complex structures of MOFs by simplifying them into nodes (metal clusters) and linkers (organic ligands). whiterose.ac.ukucl.ac.uk This simplification reveals the underlying network topology, which is often described by a unique three-letter code from the Reticular Chemistry Structure Resource (RCSR). ucl.ac.uk

The MOF synthesized with the 5-(2-(1,3,5-trimethyl-1H-pyrazol-4-yl)azo)isophthalate (Isa-az-tmpz) linker exhibits a rare and complex topology. mdpi.comnih.gov A topological analysis of [Zn(Isa-az-tmpz)] reveals a rare chiral 3,6T22-topology. nih.gov This deviates from the more common rtl-topology often expected for pyrazolate-isophthalate-functionalized MOFs. mdpi.comnih.gov The structure crystallizes in the chiral tetragonal space groups P4₃2₁2 or P4₁2₁2. mdpi.comnih.gov This demonstrates that even when linkers are designed according to specific geometric principles, unexpected and novel network structures can emerge, highlighting the complexity and potential for discovery in MOF synthesis. mdpi.com

The porosity and chemical nature of MOF channels, defined by the metal nodes and organic linkers, dictate their ability to adsorb and separate gases. rsc.org Pyrazolate-based MOFs have shown significant promise for the selective capture of various gases, including formaldehyde (B43269) and carbon dioxide. researchgate.netresearchgate.net

The [Zn(Isa-az-tmpz)] framework, derived from a trimethyl-pyrazole linker, is an ultramicroporous material with corrugated channels. mdpi.com The small trigonal cross-section of these channels (approximately 6 × 4 Å) restricts the access of larger gas molecules like nitrogen and argon under cryogenic conditions. mdpi.com However, after activation to remove solvent molecules, the framework shows selective adsorption for smaller gases. It demonstrates an uptake of H₂ and CO₂. mdpi.comnih.gov The Brunauer-Emmett-Teller (BET) surface area, calculated from CO₂ adsorption, is 496 m²·g⁻¹. mdpi.comnih.gov The material exhibits thermal stability up to 400 °C. nih.gov

| Gas | Uptake (mmol g⁻¹) | Conditions | Calculated BET Surface Area (from CO₂) |

|---|---|---|---|

| H₂ | 2.0 | 87 K | 496 m²·g⁻¹ |

| CO₂ | 5.4 | 195 K |

Development of Fluorescent Probes and Sensors

The inherent electronic properties of the pyrazole (B372694) heterocycle make it a valuable component in the design of fluorescent probes and sensors. nih.gov Derivatives can be synthesized to act as chemosensors that exhibit changes in their fluorescence upon binding with specific ions or molecules. nih.govsemanticscholar.org Lanthanide-MOFs (Ln-MOFs) incorporating pyrazole-containing or other nitrogen-rich ligands are particularly effective as luminescent sensors due to the efficient energy transfer from the ligand to the emissive lanthanide ion. nih.govnih.govrsc.org

A fluorescent chemosensor based on a pyrazoline derivative, 5-(4-methylphenyl)-3-(5-methylfuran-2-yl)-1-phenyl-4,5-dihydro-1H-pyrazole (PY), has been developed for the selective detection of cadmium (Cd²⁺) ions. nih.gov The probe's fluorescence intensity is strongly quenched in the presence of Cd²⁺ through a photoinduced electron transfer mechanism. nih.gov This sensor demonstrates high selectivity for Cd²⁺ over a range of other common metal ions. nih.gov The chemosensor has been successfully applied to determine Cd²⁺ concentrations in real-world water samples. nih.gov

| Parameter | Value |

|---|---|

| Target Analyte | Cd²⁺ |

| Binding Constant (K) | 5.3 × 10⁵ M⁻¹ |

| Detection Limit | 0.09 μM |

| Sensing Mechanism | Fluorescence Quenching |

Optoelectronic and Photoluminescent Materials

The conjugated π-system of the pyrazole ring, often combined with other aromatic moieties, gives rise to interesting photophysical properties that are desirable for optoelectronic and photoluminescent applications. nih.govmdpi.com These materials are being explored for use in devices such as organic light-emitting diodes (OLEDs). rsc.org

Theoretical studies using Density Functional Theory (DFT) on pyrazole derivatives like 3-(2-furyl)-1H-pyrazole-5-carboxylic acid reveal high electronic stability, characterized by a large HOMO-LUMO energy gap (~4.458 eV). nih.gov Such properties, combined with strong absorption in the UV region, indicate significant potential for optoelectronic applications. nih.gov

More directly, pyrazole derivatives have been incorporated as ancillary ligands in iridium(III) complexes for use in OLEDs. rsc.org For example, complexes using (1H-pyrazol-5-yl)pyridine derivatives as ancillary ligands have been synthesized and shown to be highly efficient green phosphorescent emitters. rsc.org An OLED device based on one such complex, Ir-me, which uses 2-(3-methyl-1H-pyrazol-5-yl)pyridine as a ligand, demonstrated excellent performance with high brightness and efficiency. rsc.org The photoluminescence of these materials is typically governed by ligand-centered π-π* electronic transitions. mdpi.com

| Performance Metric | Value |

|---|---|

| Maximum Luminance | 38,155 cd m⁻² |

| Maximum Current Efficiency | 92 cd A⁻¹ |

| Maximum External Quantum Efficiency (EQE) | 28.90% |

| Emission Color | Green |

Applications in Dyes and Pigments

Pyrazolones, which are tautomers of hydroxypyrazoles like trimethyl-1H-pyrazol-5-ol, are foundational intermediates in the synthesis of a wide variety of organic dyes and pigments. primachemicals.com The pyrazole ring is a key structural element that imparts desirable properties such as high color strength and brightness. primachemicals.com

The synthesis of pyrazolone-based dyes typically involves chemical reactions such as condensation, diazotisation, and most notably, azo coupling. primachemicals.comresearchgate.net In azo coupling, a diazonium salt is reacted with a pyrazolone (B3327878) derivative, which acts as the coupling component, to form a highly colored azo compound. researchgate.netnih.gov The versatility of this chemistry allows for fine-tuning of the final color by modifying the substitution pattern on the pyrazole ring and the diazonium component, enabling the production of pigments that span the entire color spectrum. primachemicals.com

Due to their excellent color properties and stability, pyrazolone-based azo dyes are widely used in various industries. primachemicals.comsemanticscholar.org They are extensively employed in the textile industry for dyeing and printing on fabrics, including polyester (B1180765) and polyamide fibers, where they create vibrant and long-lasting colors. primachemicals.comresearchgate.net They are also used in the formulation of paints and varnishes. nih.gov

Research in Energetic Materials

The heterocylic structure of pyrazole serves as a versatile scaffold in the development of advanced energetic materials. While this compound itself is not a primary energetic compound, its core pyrazolone structure is a key building block for the synthesis of high-performance explosives and propellants. Through the introduction of nitro groups (-NO2) and the formation of energetic salts, the this compound framework can be transformed into compounds with significant energy release capabilities. Research in this area focuses on creating materials with high density, substantial heats of formation, and superior detonation properties, while also aiming for thermal stability and reduced sensitivity to external stimuli.

The primary strategy for converting pyrazole derivatives into energetic materials is through nitration. The pyrazole ring and its substituents can be nitrated to introduce the explosophoric nitro groups, which are essential for the energetic characteristics of the resulting compounds. The number and placement of these nitro groups are critical in determining the energetic performance, including detonation velocity and pressure.

A significant area of investigation involves the synthesis of energetic derivatives that are structurally analogous to what could be derived from this compound. One such compound is 5-methyl-4-nitro-1H-pyrazol-3(2H)-one (MNPO), which shares the methyl and hydroxyl (in its tautomeric pyrazolone form) functional groups. MNPO is synthesized from ethyl 3-oxobutanoate and serves as a precursor to a variety of energetic salts. energetic-materials.org.cn These salts are created by reacting MNPO with nitrogen-rich cations, which further enhances their energetic properties. energetic-materials.org.cnnih.gov

Another avenue of research explores the extensive nitration of substituted pyrazoles to create exceptionally powerful energetic materials. A notable example is the synthesis of 4-nitro-3,5-bis(trinitromethyl)-1H-pyrazole, which is derived from 3,5-dimethyl-1H-pyrazole. nih.gov This compound, featuring seven nitro groups, demonstrates the potential of the pyrazole framework to support a high degree of nitration, leading to materials with extremely high energy densities. nih.gov

The performance of these energetic materials is evaluated based on several key parameters. Density is a crucial factor, as it directly influences the detonation velocity and pressure. The heat of formation provides insight into the energy stored within the molecule. Detonation velocity, the speed at which the detonation wave propagates through the explosive, and detonation pressure, the pressure exerted by the detonation wave, are primary measures of an explosive's power and brisance.

Below are detailed research findings for select energetic materials derived from pyrazole frameworks related to this compound.

Detailed Research Findings

5-Methyl-4-nitro-1H-pyrazol-3(2H)-one (MNPO) and its Energetic Salts

Research has demonstrated the successful synthesis of 5-methyl-4-nitro-1H-pyrazol-3(2H)-one (MNPO) and a series of its energetic ionic salts. energetic-materials.org.cn The neutral MNPO compound exhibits a density of 1.62 g·cm⁻³ and a decomposition temperature of 272 °C. While its detonation velocity (7000 m·s⁻¹) and pressure (15 GPa) are moderate, the formation of energetic salts significantly enhances these properties. energetic-materials.org.cn For instance, the ammonium (B1175870) salt of MNPO shows a higher density and improved detonation performance. energetic-materials.org.cn The energetic properties of MNPO and its ammonium salt are summarized in the table below.

| Compound | Density (g·cm⁻³) | Decomposition Temperature (°C) | Detonation Velocity (m·s⁻¹) | Detonation Pressure (GPa) |

|---|---|---|---|---|

| MNPO | 1.62 | 272 | >7000 | >15 |

| Ammonium Salt of MNPO | 1.65 | 215 | >7000 | >15 |

4-Nitro-3,5-bis(trinitromethyl)-1H-pyrazole

A significant advancement in pyrazole-based energetic materials is the synthesis of 4-nitro-3,5-bis(trinitromethyl)-1H-pyrazole. This compound is achieved through the stepwise nitration of 3,5-dimethyl-1H-pyrazole. nih.gov It possesses an exceptionally high calculated density of 2.04 g·cm⁻³ at 100 K and a positive oxygen balance, making it a powerful oxidizing agent. nih.gov Its detonation properties are comparable to the widely used explosive RDX. nih.gov

| Compound | Density (g·cm⁻³) | Detonation Velocity (m·s⁻¹) | Detonation Pressure (GPa) |

|---|---|---|---|

| 4-Nitro-3,5-bis(trinitromethyl)-1H-pyrazole | 2.04 (calculated at 100 K) | 8745 | 34.8 |

| RDX | 1.82 | 8795 | 34.9 |

Dipotassium and Dihydrazinium Salts of 3,5-bis(dinitromethyl)-4-nitro-1H-pyrazole

Further research into polynitrated pyrazoles has led to the synthesis of energetic salts with notable stability and performance. Dipotassium 3,5-bis(dinitromethyl)-4-nitro-1H-pyrazole forms a three-dimensional energetic metal-organic framework (EMOF) with high thermal stability (202 °C) and a density of 2.10 g·cm⁻³ at room temperature. acs.org Its dihydrazinium salt also exhibits excellent thermal stability (218 °C) and a density of 1.83 g·cm⁻³ at room temperature, with detonation properties superior to RDX. acs.org

| Compound | Density (g·cm⁻³) | Decomposition Temperature (°C) | Detonation Velocity (m·s⁻¹) | Detonation Pressure (GPa) |

|---|---|---|---|---|

| Dipotassium 3,5-bis(dinitromethyl)-4-nitro-1H-pyrazole | 2.10 | 202 | 7965 | 29.3 |

| Dihydrazinium 3,5-bis(dinitromethyl)-4-nitro-1H-pyrazole | 1.83 | 218 | 8931 | 35.9 |

Q & A

Q. Methodology :

- Diazonium salt intermediate route : Dissolve 1H-pyrazol-5-amine in dry THF under nitrogen, add BF₃ etherate (3 equiv.), cool to -20°C, and slowly introduce 3-methylbutyl nitrite. Filter the diazonium salt precipitate and proceed to subsequent coupling reactions .

- Triazole-pyrazole hybrid synthesis : Use NaN₃ and Et₃N·HCl in toluene at 120°C for cyclization, followed by alkylation with bromoethyl acetate under NaOEt/EtOH .

Q. Key Parameters :

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | -20°C (diazonium step) | Prevents side reactions |

| Solvent | Dry THF or toluene | Stabilizes intermediates |

| Equivalents of BF₃ | 3.0 equiv. | Enhances electrophilicity |

Contradictions : Yields vary significantly (40–85%) depending on substituent steric effects and reaction scale .

Which spectroscopic and crystallographic techniques are most reliable for characterizing this compound derivatives?

Q. Methodology :

- X-ray crystallography : Resolve tautomeric forms (e.g., keto-enol equilibria) using C–O and N–H bond lengths. For example, 4-methyl-5-phenyl-1H-pyrazol-3-ol exhibits a planar structure with intramolecular hydrogen bonds (O–H···N, ~2.02 Å) .

- NMR : Use ¹H/¹³C NMR to distinguish regioisomers. Pyrazole C5 protons resonate at δ 6.2–6.8 ppm in CDCl₃, while hydroxyl protons appear at δ 10–12 ppm (broad) .

Data Interpretation Tip : Combine IR (C=O stretch at ~1650 cm⁻¹) with XRD to confirm tautomeric dominance .

How does the stability of this compound vary under different storage conditions?

Q. Methodology :

- Thermal stability : Decomposition above 150°C (TGA data), forming methylamine and CO₂ .

- Light sensitivity : Store in amber vials at -20°C under nitrogen to prevent oxidation of the hydroxyl group .

Contradictions : While anhydrous conditions are standard, some studies report improved stability in ethanol at 4°C due to hydrogen bonding .

Advanced Research Questions

What computational models predict the pharmacological activity of this compound derivatives?

Q. Methodology :

- Docking studies : Use AutoDock Vina to model interactions with COX-2 (PDB ID: 5KIR). Methyl groups at C3 enhance hydrophobic binding (~-8.2 kcal/mol) .

- QSAR : Correlate Hammett σ values of substituents (e.g., -CF₃, σ = 0.54) with IC₅₀ in anti-inflammatory assays (R² = 0.89) .

Data Contradictions : Some derivatives show unexpected activity despite low docking scores, suggesting off-target effects .

How can contradictions in reported bioactivity data for pyrazole derivatives be resolved?

Q. Methodology :

- Meta-analysis : Compare IC₅₀ values across studies using standardized assays (e.g., MTT vs. resazurin). For example, 3,5-dimethyl analogs show ±15% variance due to cell line differences .

- Control experiments : Validate purity via HPLC (retention time ~8.2 min, 95% area) to exclude impurities as confounding factors .

Case Study : A 2021 study attributed antifungal activity to C5 hydroxyl group, but a 2024 replication found no activity, likely due to solvent (DMSO vs. EtOH) differences .

What strategies optimize regioselectivity in the alkylation of this compound?

Q. Methodology :

Q. Methodology :

- XRD analysis : 3-Methyl groups induce a 7-membered hydrogen-bond ring (O–H···N–C), while 5-hydroxy groups form infinite chains (C=O···H–O, ~1.98 Å) .

- DFT calculations : Methyl groups increase electron density at O (–0.32 e), stabilizing enol tautomers .

Contradictions : Some studies report keto dominance in solution (NMR), while XRD shows enol forms in the solid state .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.